1-[(4-methoxyphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole
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Overview
Description
1-[(4-methoxyphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxyphenyl group and two methylpyrazolyl groups, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multi-step organic reactions. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid. The mixture is stirred in boiling ethanol for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-[(4-methoxyphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole has several scientific research applications, including:
Biology: Potential use in the design and synthesis of novel bioactive molecules, such as inhibitors of specific enzymes or receptors.
Medicine: Research into its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Methyl-4-pyrazoleboronic acid pinacol ester
- 2-(1-Methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-[(4-methoxyphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to its specific structural features, including the methoxyphenyl and methylpyrazolyl groups
Properties
Molecular Formula |
C19H20N6O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C19H20N6O/c1-23-12-15(9-20-23)18-8-19(16-10-21-24(2)13-16)25(22-18)11-14-4-6-17(26-3)7-5-14/h4-10,12-13H,11H2,1-3H3 |
InChI Key |
WFMKBJJKKLWQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2CC3=CC=C(C=C3)OC)C4=CN(N=C4)C |
Origin of Product |
United States |
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